7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid

Description

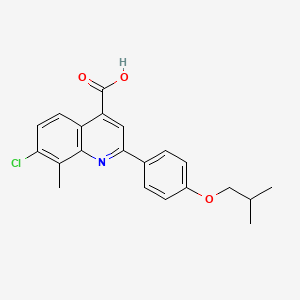

Chemical Structure: The compound features a quinoline backbone substituted at positions 2, 7, and 8. Specifically, it has:

- 7-Chloro: Enhances electron-withdrawing properties.

- 8-Methyl: Contributes to hydrophobic interactions.

- 2-(4-Isobutoxyphenyl): A bulky alkoxy-substituted phenyl group, influencing steric and electronic characteristics.

- 4-Carboxylic Acid: Provides acidity and hydrogen-bonding capacity.

Properties

IUPAC Name |

7-chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO3/c1-12(2)11-26-15-6-4-14(5-7-15)19-10-17(21(24)25)16-8-9-18(22)13(3)20(16)23-19/h4-10,12H,11H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRBCQVLZXVNNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=C(C=C3)OCC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601144643 | |

| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601144643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865415-13-0 | |

| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865415-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-8-methyl-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601144643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

Substitution Reactions: The chloro group is introduced through a halogenation reaction, typically using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Introduction of the Isobutoxyphenyl Group: This step involves a nucleophilic substitution reaction where the isobutoxyphenyl group is attached to the quinoline core.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, leading to the formation of corresponding quinoline N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde under appropriate conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles like ammonia (NH3), primary amines (RNH2), or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of novel ligands for coordination chemistry.

Biology:

- Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

- Studied for its interactions with various biological macromolecules, including proteins and nucleic acids.

Medicine:

- Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

- Evaluated for its anti-inflammatory and analgesic properties.

Industry:

- Utilized in the development of specialty chemicals and materials.

- Applied in the formulation of advanced coatings and polymers.

Mechanism of Action

The mechanism of action of 7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes involved in cell wall synthesis, while its potential anticancer effects are linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Key Data :

- CAS No.: 865415-11-8

- Molecular Formula: C${21}$H${20}$ClNO$_3$

- Molecular Weight : 369.84–369.85 g/mol

Comparison with Similar Compounds

The compound is compared to structural analogs with variations in the substituents at the 2-position of the quinoline ring.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects: Alkoxy Groups: Isobutoxy, propoxy, and isopropoxy substituents increase molecular weight and lipophilicity compared to smaller groups (e.g., methoxy or ethyl) .

Synthetic Accessibility: Microwave-assisted methods (e.g., ) are effective for introducing chloromethyl or nitro groups in related quinazoline derivatives, suggesting adaptable routes for quinoline analogs .

Commercial Availability :

- Several analogs (e.g., 3-isopropoxyphenyl derivative) are discontinued, highlighting supply-chain challenges for niche compounds .

Biological Relevance :

- While explicit pharmacological data are absent in the evidence, the carboxylic acid moiety and chloro substitution are common in bioactive molecules (e.g., kinase inhibitors or antimicrobial agents) .

Biological Activity

7-Chloro-2-(4-isobutoxyphenyl)-8-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 355.82 g/mol

- CAS Number : 865415-13-0

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that quinoline derivatives can inhibit the growth of various bacterial strains, suggesting a broad-spectrum antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, a derivative of this compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression. Inhibition of COX enzymes can lead to reduced inflammatory responses and may have therapeutic implications for conditions such as arthritis and cancer.

Study 1: Antimicrobial Efficacy

In a comparative study, various quinoline derivatives, including this compound, were tested against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Study 2: Anticancer Mechanisms

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of similar quinoline derivatives on human breast cancer cells. The results showed that treatment with these compounds led to a significant reduction in cell viability and increased apoptosis rates. The study concluded that these compounds could serve as lead compounds for developing new anticancer agents.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.